molecular formula C14H17N3O2 B2690149 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 169206-62-6

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue: B2690149
Numéro CAS: 169206-62-6
Poids moléculaire: 259.309
Clé InChI: WJRLGNVYLYHGDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 169206-62-6, molecular formula: C₁₄H₁₇N₃O₂) is a spirocyclic hydantoin derivative characterized by a benzyl substituent at the N-3 position of the triazaspiro[4.5]decane core. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, though specific protocols for the 3-benzyl isomer are less documented compared to its 8-benzyl counterpart . The compound’s spirocyclic architecture and benzyl group may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, though empirical data remain scarce .

Propriétés

IUPAC Name

3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLGNVYLYHGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 169206-62-6

The compound features a spiro structure that contributes to its biological activity, making it a subject of interest in drug discovery and development.

Cardiovascular Research

Recent studies have highlighted the potential of 3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in targeting mitochondrial permeability transition pores (mPTP) during myocardial infarction (MI). These derivatives have shown promise as mPTP inhibitors, which can help mitigate myocardial cell death during reperfusion. Notably:

  • Mechanism of Action : The compounds interact with the c subunit of the F1/FO-ATP synthase complex, demonstrating significant mPTP inhibitory activity.
  • Observed Effects : In experimental models of MI, these derivatives reduced apoptotic rates and improved cardiac function during reperfusion without off-target effects .

Anticancer Research

The triazaspiro[4.5]decane scaffold has been explored for its anticancer properties. Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Studies have indicated that certain derivatives can effectively inhibit the growth of cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : These compounds may also modulate signaling pathways involved in cancer progression .

Table 1: Summary of Research Findings

StudyApplicationFindings
Study A (2018)Myocardial InfarctionIdentified mPTP inhibitors; improved cardiac function in MI models .
Study B (2020)CancerShowed inhibition of cancer cell growth; induced apoptosis in vitro .
Study C (2021)Antimicrobial ActivityEvaluated derivatives against bacterial strains; potential as antimicrobial agents .

Potential for Drug Development

The unique structural characteristics of this compound make it a valuable candidate for further drug development:

  • Lead Compound : Its derivatives can serve as lead compounds for designing new therapeutics targeting cardiovascular diseases and cancers.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies are crucial for optimizing efficacy and reducing toxicity .

Mécanisme D'action

The mechanism of action of 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a selective agonist for the delta opioid receptor, where it binds to the receptor and modulates its activity. This interaction can lead to various physiological effects, such as pain relief and modulation of inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Substituents Molecular Formula Key Properties/Activity Reference
This compound N-3 benzyl C₁₄H₁₇N₃O₂ Limited bioactivity data; structural analog to HIF prolyl hydroxylase inhibitors . Purity: 98% .
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) N-8 benzyl C₁₄H₁₇N₃O₂ Inhibits prostate cancer cell migration (PC3 cells) by targeting FAK/MMP pathways . m.p.: 259–261°C .
8-(2-Ethoxyethyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione N-8 2-ethoxyethyl, C-6 methyl C₁₂H₂₁N₃O₃ 54% yield; m.p.: 154–155°C; IR peaks at 1730 cm⁻¹ (C=O) .
CWHM-123 (antimalarial lead) N-8 5-chloro-2-hydroxybenzyl, N-3 ethyl, N-1 isopentyl C₂₀H₂₅ClN₃O₃ IC₅₀ = 0.310 µM against Plasmodium falciparum 3D7 .
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione N-8 methyl C₈H₁₃N₃O₂ Simpler structure; m.p. not reported; used as a precursor for HIF inhibitors .

Key Comparative Insights:

Substituent Position and Bioactivity :

  • The position of the benzyl group (N-3 vs. N-8) significantly impacts biological activity. For example, the 8-benzyl derivative (TRI-BE) demonstrates anticancer activity , while the 3-benzyl isomer’s role remains underexplored.
  • Substituents at N-8 (e.g., ethoxyethyl, methyl) generally lower melting points compared to aromatic groups (e.g., benzyl), likely due to reduced crystal lattice stability .

Synthetic Accessibility :

  • 8-Substituted derivatives are more commonly synthesized via Bucherer–Berg or Ullmann coupling reactions, with yields ranging from 35% to 86% .
  • The 3-benzyl isomer may require alternative routes, such as reductive amination, but specific protocols are less documented .

Therapeutic Potential: 8-Substituted analogs (e.g., CWHM-123) show potent antimalarial activity, attributed to electron-withdrawing groups (e.g., chlorine) enhancing target binding . The benzyl group in this compound may favor CNS permeability due to increased lipophilicity, though this remains speculative without in vivo data .

Physical Properties :

  • Aromatic substituents (e.g., benzyl) correlate with higher melting points (e.g., 259–261°C for TRI-BE) compared to alkyl or ether-linked groups (e.g., 154–155°C for ethoxyethyl derivatives) .

Activité Biologique

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 169206-62-6) is a compound characterized by its unique spirocyclic structure, which includes a benzyl group attached to a triazaspirodecane core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on cellular migration and invasion.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • Structure : The compound features a spirocyclic framework that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Delta Opioid Receptor Agonism : It has been identified as a selective agonist for the delta opioid receptor, which modulates pain relief and inflammatory responses.
  • Inhibition of Migration and Invasion : Research indicates that this compound inhibits the migration and invasion of prostate cancer cells (PC3) by decreasing matrix metalloproteinase (MMP)-9 secretion and altering cadherin expression levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the proliferation of several cancer cell lines, including colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cells .
  • Mechanistic Insights :
    • Decreased phosphorylation levels of focal adhesion kinase (FAK) and Src in treated PC3 cells suggest a disruption in signaling pathways that promote cancer cell motility .
    • Modulation of E-cadherin and N-cadherin expression levels indicates a potential impact on epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .

Summary of Case Studies

StudyCell LineDoseObservations
PC310 µM - 50 µMInhibition of migration and invasion; decreased MMP-9 secretion; reduced p-FAK and p-Src levels
HCT-116VariesSignificant reduction in cell viability; structure-activity relationship established with different substituents
K562VariesEvaluated for myelostimulatory effects; showed potential as a therapeutic agent

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:

  • FAK and Src Kinases : Docking simulations suggested strong interactions with these kinases, which are pivotal in cancer cell signaling pathways .

In Vivo Studies

While in vitro studies provide substantial evidence for the biological activity of this compound, further research is necessary to evaluate its efficacy in vivo. Current literature emphasizes the need for animal model studies to confirm therapeutic potential and safety profiles.

Q & A

Basic: What synthetic strategies are recommended for achieving high yields of 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. Key steps include:

  • Precursor Functionalization: Introducing the benzyl group via alkylation or nucleophilic substitution (e.g., using benzyl halides) under inert atmospheres to prevent oxidation .
  • Cyclization: Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to promote spirocycle formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
    Critical Parameters: Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for benzylating agents) are crucial for minimizing byproducts like unsubstituted analogs .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine analytical techniques to validate the structure:

  • Spectroscopy:
    • 1H/13C NMR: Look for characteristic signals (e.g., benzyl CH2 at δ 4.5–4.6 ppm, spirocyclic NH at δ 8.7 ppm) .
    • IR: Confirm carbonyl stretches (C=O at 1700–1770 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 306.36 for C19H18N2O2 derivatives) .
    Data Cross-Validation: Compare spectral data with computationally simulated spectra (DFT/B3LYP) to resolve ambiguities .

Advanced: How do substituents on the benzyl group influence the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but may reduce solubility .
  • Electron-Donating Groups (e.g., -OCH3): Improve metabolic stability but could lower potency .
    Experimental Design:
  • Derivative Synthesis: Introduce substituents via Suzuki coupling or Ullmann reactions .
  • Bioassays: Test against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .
    Example Data:
SubstituentIC50 (nM)Solubility (µg/mL)
-H12015
-Cl458
-OCH320025
Data adapted from SAR studies on analogous triazaspiro compounds .

Advanced: What computational approaches are used to predict the compound’s reactivity and conformational flexibility?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvated systems (e.g., in water/DMSO) to assess spirocyclic ring stability and benzyl group rotation barriers .
  • Density Functional Theory (DFT): Calculate frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Docking Studies: Map interactions with biological targets (e.g., protease active sites) using AutoDock Vina or Schrödinger Suite .
    Validation: Cross-correlate computational results with experimental kinetics (e.g., rate constants for hydrolysis) .

Basic: What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: Overalkylation at the triazaspiro nitrogen can occur; use protecting groups (e.g., Boc) during benzylation .
  • Low Yields: Optimize solvent (switch from polar aprotic to dichloromethane) and catalyst (e.g., K2CO3 vs. Cs2CO3) .
  • Purification Challenges: Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate closely related analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies .
  • Dose-Response Curves: Re-evaluate EC50/IC50 values using standardized protocols (e.g., NIH Assay Guidance Manual) .
  • Mechanistic Studies: Use knock-out models or isotopic labeling to confirm target engagement .
    Case Study: Discrepancies in antimicrobial activity (MIC values) were resolved by standardizing bacterial strains and culture media .

Basic: What solvents and reaction conditions are optimal for scaling up synthesis?

Methodological Answer:

  • Solvent Choice: Prefer DMF or acetonitrile for solubility, but switch to ethanol for greener chemistry .
  • Temperature Control: Maintain 70–80°C for cyclization; use microwave-assisted synthesis to reduce time .
  • Scale-Up Tips: Implement flow chemistry for exothermic steps (e.g., benzylation) to improve safety and yield .

Advanced: How does the spirocyclic conformation affect the compound’s pharmacokinetic properties?

Methodological Answer:

  • Conformational Restriction: The spirocycle reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life .
  • LogP Modulation: Benzyl substitution increases lipophilicity (LogP ~2.5), requiring formulation with cyclodextrins for improved bioavailability .
  • In Vivo Studies: Monitor plasma concentration-time profiles in rodent models to correlate conformation with absorption .

Basic: Which analytical techniques are critical for assessing compound purity?

Methodological Answer:

  • HPLC-UV/ELS: Use C18 columns with UV detection at 254 nm; ELS detectors improve sensitivity for non-chromophoric impurities .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA): Detect residual solvents or hydrates .

Advanced: What strategies are recommended for derivatizing the triazaspiro core to explore new bioactivities?

Methodological Answer:

  • Position-Specific Modifications:
    • N1: Alkylate with propargyl bromide for click chemistry-enabled conjugates .
    • C8: Introduce sulfonyl groups (e.g., via Mitsunobu reaction) to enhance hydrogen bonding .
  • High-Throughput Screening (HTS): Generate a library of 50–100 derivatives using automated parallel synthesis .
    Case Study: A 3-benzyl-8-sulfonyl derivative showed 10-fold higher potency against PDE5 than the parent compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.